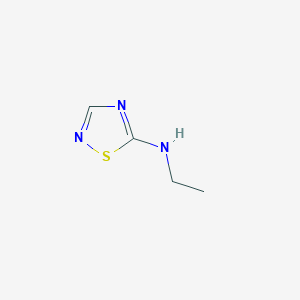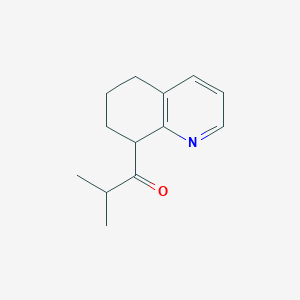
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on ist eine organische Verbindung mit der Summenformel C₁₃H₁₇NO. Sie ist ein Derivat von Chinolin, einer heterozyklischen aromatischen organischen Verbindung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on beinhaltet typischerweise die Reaktion von 2-Methyl-5,6,7,8-tetrahydrochinolin-8-amin mit einem geeigneten Aldehyd. Die Reaktion wird üblicherweise in Ethanol bei 0 °C durchgeführt, gefolgt von Rühren für 8 Stunden . Nach der Reaktion wird Wasser hinzugefügt und die wässrige Lösung mit Dichlormethan extrahiert, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one typically involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine with an appropriate aldehyde. The reaction is usually carried out in ethanol at 0°C, followed by stirring for 8 hours . After the reaction, water is added, and the aqueous solution is extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in das entsprechende Amin umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Halogenide, Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein zur Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle antiproliferative Aktivität gegen verschiedene Krebszelllinien.
Medizin: Für seine potenzielle Verwendung bei der Entwicklung neuer pharmazeutischer Medikamente aufgrund seiner biologischen Aktivität erforscht.
Wirkmechanismus
Der Wirkmechanismus von 1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on beinhaltet seine Interaktion mit zellulären Zielstrukturen. Die Verbindung kann eine Depolarisation der Mitochondrienmembran und die Produktion zellulärer reaktiver Sauerstoffspezies (ROS) induzieren, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Die genauen beteiligten molekularen Ziele und Pfade werden noch untersucht.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antiproliferative activity against various cancer cell lines.
Medicine: Explored for its potential use in developing new pharmaceutical drugs due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one involves its interaction with cellular targets. The compound can induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-5,6,7,8-tetrahydrochinolin: Ein Vorläufer bei der Synthese von 1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on.
2-Methylpropan-1-ol: Ein Alkohol mit einer ähnlichen Methylgruppe, aber unterschiedlichen funktionellen Eigenschaften.
Cycloalkane: Verbindungen mit ähnlichen zyklischen Strukturen, aber unterschiedlicher Reaktivität.
Einzigartigkeit
1-(5,6,7,8-Tetrahydrochinolin-8-yl)-2-methylpropan-1-on ist aufgrund seiner spezifischen Struktur einzigartig, die ein Chinolinderivat mit einer Propanongruppe kombiniert. Diese einzigartige Struktur trägt zu seiner ausgeprägten chemischen Reaktivität und potenziellen biologischen Aktivität bei, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-methyl-1-(5,6,7,8-tetrahydroquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9(2)13(15)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
IUNUEDYKNSBFGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1CCCC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
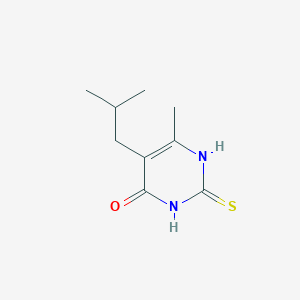
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

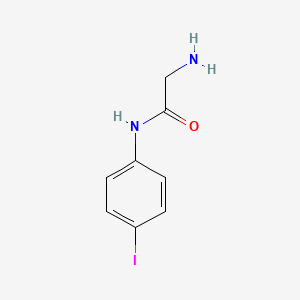
![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)
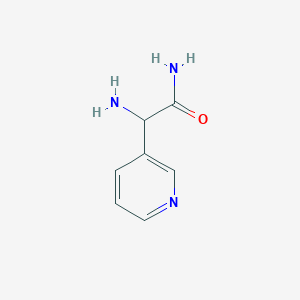
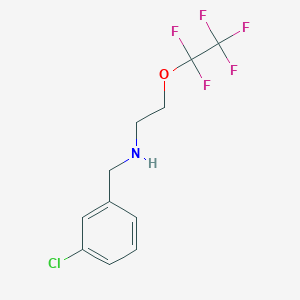
![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)


